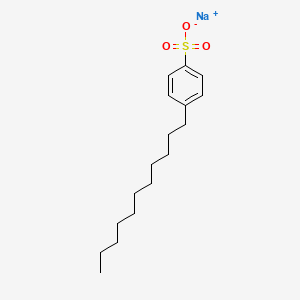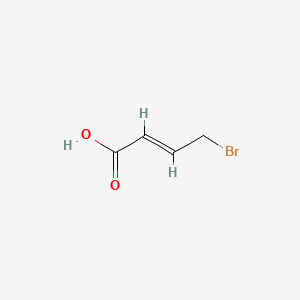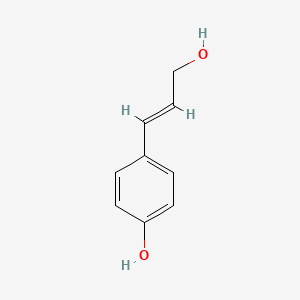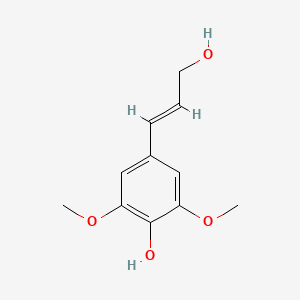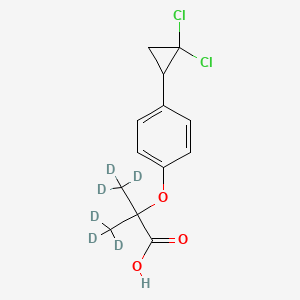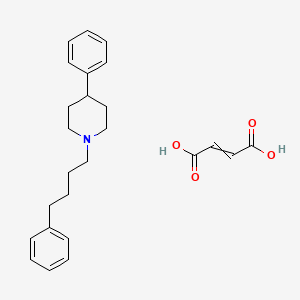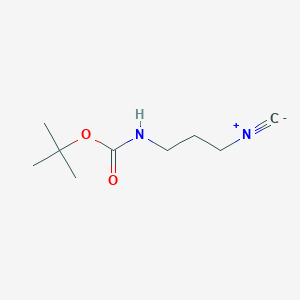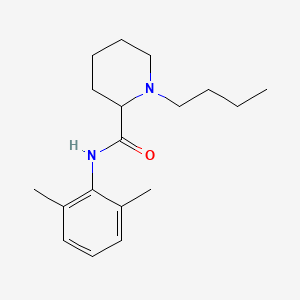
Loperamide oxide
Vue d'ensemble
Description
Loperamide Oxide is a prodrug of Loperamide . It belongs to the class of organic compounds known as diphenylmethanes . These are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups .
Synthesis Analysis
Loperamide is synthesized starting from the lactone 3,3-diphenyldihydrofuran-2 (3H)-one and ethyl 4-oxopiperidine-1-carboxylate . On a large scale, a similar synthesis is followed, except that the lactone and piperidinone are produced from cheaper materials rather than purchased .
Molecular Structure Analysis
The molecular formula of this compound is C29H33ClN2O3 . The molecular weight is 493.04 .
Chemical Reactions Analysis
This compound is reduced to its active drug Loperamide in the gut of rats, dogs, and humans . This reduction is conducted by the gut microflora primarily, and in its absence, by other unknown components of the gut contents .
Physical and Chemical Properties Analysis
This compound is an orally-active drug which reduces gastrointestinal motility in animals and man . In man, this compound has a significant constipating effect in healthy volunteers, with a similar onset but longer duration of activity than diphenoxylate .
Applications De Recherche Scientifique
Pharmacokinetics and Bioavailability
- Loperamide oxide is a prodrug of loperamide, known for its effectiveness as an antidiarrheal agent. A study investigated the pharmacokinetics of loperamide following oral administration of this compound in varying doses, revealing that loperamide's bioavailability is proportional to the this compound dose (Kamali et al., 2004).
Breast Milk Secretion
- In a study examining the secretion of this compound in breast milk, it was found that loperamide and this compound were present in minimal amounts in plasma and breast milk. This suggests a low risk of adverse effects in breastfed infants when the mother takes this compound (Nikodem & Hofmeyr, 2004).
Electrophysiological Effects
- Loperamide, at higher concentrations, can affect calcium channels and the capacitative calcium influx in cells, which could have implications for gastrointestinal functions and possibly other physiological processes (Daly & Harper, 2000).
Antitumor Activity
- A study on loperamide's potential as an antitumor agent found it could induce apoptosis in human tumor cell lines, suggesting a new application for this drug beyond its traditional use as an antidiarrheal (Gong et al., 2012).
Interaction with Other Drugs
- Research into the interaction between loperamide and ritonavir, a protease inhibitor, showed that it does not result in loperamide-associated neurologic side effects, highlighting the importance of understanding drug interactions in clinical settings (Mukwaya et al., 2005).
Pediatric Use and Safety
- A comprehensive analysis of loperamide's use in children with acute diarrhea found it effective and relatively safe when used appropriately, but cautioned against its use in children under 3 years due to the risk of serious adverse events (Li, Grossman, & Cummings, 2007).
Safety in Pregnancy
- A controlled study on loperamide use during pregnancy indicated that it is not associated with an increased risk of major malformations, providing crucial information for managing diarrhea in pregnant women (Einarson et al., 2000).
Mécanisme D'action
- Loperamide oxide is an opioid-receptor agonist that primarily acts on the μ-opioid receptors in the myenteric plexus of the large intestine .
- By doing so, it reduces the tone of the longitudinal and circular smooth muscles of the intestinal wall .
- This compound mainly affects the colon , where it modulates gut motility and transit .
- It stimulates the absorption of fluid, electrolytes, and glucose , reversing secretion to absorption .
- Notably, it does not significantly impact adenylate cyclase activity or tissue cyclic AMP (cAMP) concentrations .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Loperamide oxide, like its parent compound loperamide, acts on the mu-opioid receptor expressed on the circular and longitudinal intestinal muscle . The binding of this compound to these receptors leads to the recruitment of G-protein receptor kinases and the activation of downstream molecular cascades that inhibit enteric nerve activity .
Cellular Effects
This compound, through its action on mu-opioid receptors, can influence cell function by suppressing the excitability of enteric neurons . This can have an impact on cell signaling pathways, gene expression, and cellular metabolism . In addition, this compound has been shown to have anti-bacterial activities that directly induce changes in microbiota diversity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to mu-opioid receptors, leading to the recruitment of G-protein receptor kinases . This triggers a series of downstream molecular events that result in the inhibition of enteric nerve activity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to produce positive results on multiple fentanyl and buprenorphine assays when tested with drug-free urine . This suggests that this compound may have potential cross-reactivity with laboratory immunoassay drug screens .
Dosage Effects in Animal Models
Studies on loperamide, the parent compound, have shown that it provides more rapid control of symptoms than diphenoxylate when given in a flexible dosage according to unformed bowel movements .
Metabolic Pathways
The primary metabolic pathway of loperamide, the parent compound of this compound, is oxidative N-demethylation mediated by CYP2C8 and CYP3A4, to form N-demethyl loperamide . CYP2B6 and CYP2D6 also play a minor role in loperamide N-demethylation .
Transport and Distribution
Loperamide, the parent compound, is known to act on the mu-opioid receptors expressed on the circular and longitudinal intestinal muscle .
Subcellular Localization
Its parent compound, loperamide, is known to act on the mu-opioid receptors expressed on the circular and longitudinal intestinal muscle , suggesting that this compound may also be localized to these areas within the cell.
Propriétés
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33ClN2O3/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32(35)20-17-28(34,18-21-32)23-13-15-26(30)16-14-23/h3-16,34H,17-22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVSBTJVTUVNPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(CC[N+]1(CCC(CC1)(C2=CC=C(C=C2)Cl)O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883171, DTXSID10869468 | |
| Record name | Loperamide oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[4-(4-Chlorophenyl)-4-hydroxy-1-oxo-1lambda~5~-piperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10869468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106900-12-3, 109572-89-6 | |
| Record name | Loperamide oxide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106900123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Loperamide oxide anhydrous, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109572896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Loperamide oxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14661 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Loperamide oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Piperidinebutanamide, 4-(4-chlorophenyl)-4-hydroxy-N,N-dimethyl-α,α-diphenyl-, 1-oxide, trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.450 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LOPERAMIDE OXIDE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWT7AJ7O7P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LOPERAMIDE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG66S4H2RL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


